2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride
Overview
Description
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
The synthesis of 2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of 1-naphthol with potassium carbonate and acetone, followed by the addition of allyl bromide . The reaction conditions often involve heating and the use of solvents like dioxane and water . Industrial production methods may employ microwave irradiation to enhance reaction efficiency .
Chemical Reactions Analysis
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogen substitution reactions can occur with reagents like sodium iodide in acetone.
Cycloaddition: This compound can participate in Diels-Alder reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways involved in inflammation and pain, which accounts for its analgesic and anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
2-Amino-4-chloro-4,5-dihydronaphtho[1,2-d][1,3]thiazol-5-one hydrochloride can be compared with other thiazole derivatives, such as:
2,4-Disubstituted thiazoles: These compounds also exhibit antibacterial and antifungal activities.
Thiazolidinones: Known for their anti-inflammatory properties.
Imidazole derivatives: These compounds have similar therapeutic potential but differ in their chemical structure and specific biological activities.
The uniqueness of this compound lies in its specific combination of chemical properties and biological activities, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-amino-4-chloro-4H-benzo[e][1,3]benzothiazol-5-one;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2OS.ClH/c12-7-9(15)6-4-2-1-3-5(6)8-10(7)16-11(13)14-8;/h1-4,7H,(H2,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYUYLGRUNJVBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C3=C2N=C(S3)N)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300664-54-4 | |
Record name | Naphtho[1,2-d]thiazol-5(4H)-one, 2-amino-4-chloro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300664-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.